2,2-Dimethylpropanoyl hexaneperoxoate
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Overview
Description
2,2-Dimethylpropanoyl hexaneperoxoate is an organic peroxide compound with the molecular formula C11H22O4. It is known for its applications in polymerization reactions and as an initiator in various chemical processes. The compound is characterized by its peroxide functional group, which makes it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropanoyl hexaneperoxoate typically involves the reaction of 2,2-dimethylpropanoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
[ \text{2,2-Dimethylpropanoyl chloride} + \text{Hydrogen peroxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropanoyl hexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2,2-Dimethylpropanoyl hexaneperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of plastics, resins, and other materials, where its peroxide group facilitates cross-linking and curing processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropanoyl hexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Another organic peroxide used as a polymerization initiator and in acne treatment.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization and as a curing agent for resins.
Cumene hydroperoxide: Employed in the production of phenol and acetone, as well as a polymerization initiator.
Uniqueness
2,2-Dimethylpropanoyl hexaneperoxoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals under controlled conditions makes it a valuable reagent in various chemical processes.
Properties
CAS No. |
62723-93-7 |
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Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2,2-dimethylpropanoyl hexaneperoxoate |
InChI |
InChI=1S/C11H20O4/c1-5-6-7-8-9(12)14-15-10(13)11(2,3)4/h5-8H2,1-4H3 |
InChI Key |
HXDFVLSNQZTNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OOC(=O)C(C)(C)C |
Origin of Product |
United States |
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